molecular formula C13H11ClO5 B2944624 [(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 884497-67-0

[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Cat. No.: B2944624
CAS No.: 884497-67-0
M. Wt: 282.68
InChI Key: QJVOKUIIBFDAMY-UHFFFAOYSA-N
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Description

“[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid” is a chemical compound with the CAS Number: 884497-67-0. It has a molecular weight of 282.68 and its IUPAC name is the same as the given name . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11ClO5/c1-6-7(2)13(17)19-10-4-11(18-5-12(15)16)9(14)3-8(6)10/h3-4H,5H2,1-2H3,(H,15,16) . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 282.68 . It is solid at room temperature . The compound’s InChI code is 1S/C13H11ClO5/c1-6-7(2)13(17)19-10-4-11(18-5-12(15)16)9(14)3-8(6)10/h3-4H,5H2,1-2H3,(H,15,16) , which provides a detailed description of its molecular structure.

Scientific Research Applications

Antimicrobial Activity

One significant application of derivatives of this compound is in the synthesis of antimicrobial agents. A study by Čačić et al. (2006) explored the synthesis and antimicrobial activity of several derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. This research highlights the compound's key role as an intermediate for synthesizing new compounds with potential antimicrobial properties, demonstrating its relevance in developing novel antibacterial and antifungal agents (M. Čačić, M. Trkovnik, Frane Čačić, & Elizabeth Has-Schon, 2006).

Cytotoxicity Against Cancer Cell Lines

Another area of application is in cancer research. Luo et al. (2015) isolated a new chromene, along with six known compounds, from the fruiting bodies of Chroogomphus rutilus, where some compounds showed cytotoxicity against various cancer cell lines. This indicates the potential of derivatives of the compound for use in cancer treatment, highlighting their importance in the development of new anticancer drugs (Jie Luo et al., 2015).

Synthesis of Thiazolidinones

Furthermore, Čačić et al. (2009) conducted research on the design and synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, illustrating the compound's versatility in creating molecules that could be evaluated for various biological activities. This study underscores the potential pharmaceutical applications of these derivatives, including their antibacterial properties (M. Čačić et al., 2009).

Analytical Applications

In the field of analytical chemistry, derivatives of this compound have been utilized as reagents. For instance, Bishnoi et al. (2004) used a derivative for the spectrophotometric determination of molybdenum, showcasing the compound's utility in analytical applications and its potential for developing sensitive and selective analytical methods for metal ions (A. Bishnoi, R. Dass, & Ramkishor Sharma, 2004).

Properties

IUPAC Name

2-(6-chloro-3,4-dimethyl-2-oxochromen-7-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO5/c1-6-7(2)13(17)19-10-4-11(18-5-12(15)16)9(14)3-8(6)10/h3-4H,5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVOKUIIBFDAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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